3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
Description
3-Cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide (CAS: 2034324-31-5) is a benzamide derivative with a molecular formula of C₁₉H₂₅N₃O₂ and a molecular weight of 327.42 g/mol . Its structure features:
- A 3-cyanobenzoyl group linked to a piperidine ring.
- A tetrahydropyran (oxan-4-yl) substituent on the piperidine nitrogen.
- A methylene bridge (-CH₂-) connecting the benzamide to the piperidine. The SMILES notation is: N#Cc1cccc(c1)C(=O)NCC1CCN(CC1)C1CCOCC1 . This compound is of interest due to its piperidine-tetrahydropyran hybrid scaffold, which is common in bioactive molecules targeting neurological and inflammatory pathways.
Properties
IUPAC Name |
3-cyano-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c20-13-16-2-1-3-17(12-16)19(23)21-14-15-4-8-22(9-5-15)18-6-10-24-11-7-18/h1-3,12,15,18H,4-11,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOXCDSZXHAEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the Tetrahydro-2H-pyran-4-yl Group: This step involves the alkylation of the piperidine ring with a tetrahydro-2H-pyran-4-yl halide in the presence of a base like potassium carbonate.
Formation of the Benzamide Core: The benzamide core is introduced by reacting the substituted piperidine with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzamide core, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, lithium aluminum hydride, various nucleophiles.
Major Products
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted benzamides or piperidines with various functional groups.
Scientific Research Applications
3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular diseases.
Materials Science: It can be explored for its potential in creating novel materials with specific electronic or mechanical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the benzamide core can form hydrogen bonds or other interactions with the active sites of these targets, modulating their activity. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound belongs to a broader class of N-(piperidin-4-ylmethyl)benzamide derivatives , which are frequently explored for their pharmacological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Structure-Activity Relationships (SAR)
Piperidine Modifications :
- Oxan-4-yl (tetrahydropyran) : Enhances solubility due to its oxygen-rich cyclic ether, a feature absent in analogs with aromatic (e.g., naphthyl ) or benzoyl ) groups.
- Benzoyl/cyclopentanecarbonyl groups : Improve target affinity via hydrophobic interactions but may reduce metabolic stability .
Conformational Analysis :
- Crystal structures of analogs (e.g., ) reveal that piperidine adopts chair or semi-chair conformations , stabilized by intramolecular hydrogen bonds. The target compound likely shares this flexibility, critical for fitting into binding pockets.
- Dihedral angles between aromatic rings (e.g., 53.9° in vs. 89.1° in ) influence spatial orientation and intermolecular interactions.
Pharmacological and Physicochemical Profiles
- Solubility : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to analogs with bulky aromatic substituents (e.g., naphthyl or benzoyl ).
- Bioavailability : Methyl or chlorine substituents (as in ) enhance logP values, favoring blood-brain barrier penetration, whereas the oxane group may limit this.
- Target Selectivity: The 3-cyano group’s polarity may confer selectivity for polar binding sites (e.g., kinase ATP pockets), contrasting with nonpolar targets (e.g., CCR3 ).
Biological Activity
3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a cyano group attached to a benzamide core, along with a piperidine ring substituted with an oxan-4-yl group. The synthesis typically involves multiple steps:
- Formation of the Piperidine Ring : Cyclization of precursors such as 1,5-diaminopentane under acidic conditions.
- Introduction of the Tetrahydro-2H-pyran-4-yl Group : Alkylation with a tetrahydro-2H-pyran-4-yl halide in the presence of a base.
- Formation of the Benzamide Core : Reaction with 3-cyanobenzoyl chloride using a base like triethylamine.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group and benzamide core facilitate hydrogen bonding, while the tetrahydro-2H-pyran-4-yl moiety enhances binding affinity and specificity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antibacterial Activity : Compounds with piperidine structures have shown moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis .
| Compound Type | Antibacterial Activity |
|---|---|
| Piperidine Derivatives | Moderate to Strong |
| Oxadiazole Derivatives | Variable |
- Enzyme Inhibition : Studies have demonstrated significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
| Enzyme Type | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong Inhibition |
| Urease | Strong Inhibition |
Case Studies and Research Findings
- Antibacterial Studies : A series of synthesized compounds were tested for their antibacterial properties, revealing that those containing piperidine moieties exhibited notable activity against multiple bacterial strains. For instance, certain derivatives showed IC50 values indicating strong efficacy against AChE .
- Molecular Docking Studies : Computational studies have elucidated the interaction dynamics between these compounds and target proteins, showing favorable binding interactions that correlate with observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
